Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It belongs to the class of furan derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the copper-catalyzed reactions of furan derivatives with carbon tetrachloride (CCl4) and methanol (MeOH) . This method yields high amounts of the desired product and is widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, nitration, and oxidation of the corresponding furan derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have diverse applications in different fields .
Scientific Research Applications
Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate include:
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
- Methyl 5-nitrofuran-2-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a cyclopropanecarbonyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antibacterial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a cyclopropanecarbonyl group, which is believed to contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of furan compounds exhibit significant anticancer activity. For instance, this compound was tested against various cancer cell lines, including HeLa and HepG2. The results indicated that the compound possesses cytotoxic effects, with IC50 values comparable to other known anticancer agents.
Case Study: Cytotoxicity Against Cancer Cell Lines
The following table summarizes the IC50 values of this compound and its derivatives against selected cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HeLa | 75.0 |
This compound | HepG2 | 80.0 |
These findings suggest that this compound exhibits promising anticancer properties, particularly against cervical and liver cancer cell lines.
Antibacterial Activity
In addition to its anticancer potential, this compound has been evaluated for antibacterial activity against various bacterial strains. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 200 |
Escherichia coli | 250 |
These results indicate that the compound has significant antibacterial properties, particularly against common pathogens.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis in cancer cells and bacterial growth inhibition.
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)8-5-4-7(14-8)9(11)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
AHZVBFQXBGMYOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2CC2 |
Origin of Product |
United States |
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